(2-Sec-butoxybenzyl)amine

Description

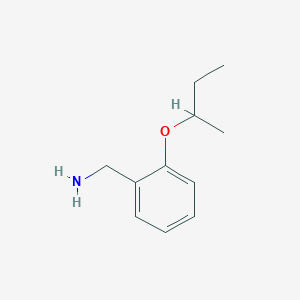

Structure

3D Structure

Properties

IUPAC Name |

(2-butan-2-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h4-7,9H,3,8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKNZQJAMBTBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629306 | |

| Record name | 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042628-16-9 | |

| Record name | 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Sec-butoxybenzyl)amine synthesis protocol

An In-depth Technical Guide to the Synthesis of (2-Sec-butoxybenzyl)amine

Authored by a Senior Application Scientist

This document provides a detailed, scientifically-grounded protocol for the synthesis of this compound, a valuable benzylamine derivative for research and development in pharmaceuticals and specialty chemicals. The synthetic strategy is centered on a robust and widely utilized transformation: the reductive amination of a key aldehyde intermediate. This guide elucidates the synthesis of this precursor via Williamson ether synthesis, followed by a comprehensive methodology for its conversion to the target amine. The protocols are designed to be self-validating, with explanations for critical experimental choices, purification strategies, and analytical characterization.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is most logically approached via a two-stage process. This strategy ensures high yields and purity by utilizing well-understood, high-fidelity reactions.

-

Stage 1: Precursor Synthesis. Preparation of 2-sec-butoxybenzaldehyde from commercially available 2-hydroxybenzaldehyde (salicylaldehyde) and 2-bromobutane. This classic Williamson ether synthesis establishes the required sec-butoxy ether linkage.

-

Stage 2: Reductive Amination. Conversion of the aldehyde precursor to the target primary amine, this compound, using an ammonia source and a selective reducing agent.

The overall workflow is designed for efficiency and scalability, moving from inexpensive starting materials to the final, value-added product.

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of 2-sec-Butoxybenzaldehyde

The foundational step is the formation of the ether linkage. The Williamson ether synthesis is the method of choice due to its reliability and high yields. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion of 2-hydroxybenzaldehyde, generated in situ by a base, acts as a nucleophile to displace the bromide from 2-bromobutane.[1]

Caption: Williamson ether synthesis of the aldehyde precursor.

Rationale for Experimental Choices

-

Base: Potassium carbonate (K₂CO₃) is an effective and economical base, sufficiently strong to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal as it readily dissolves the phenoxide salt and promotes the Sₙ2 reaction kinetics.

-

Temperature: Moderate heating accelerates the reaction rate to ensure completion within a reasonable timeframe (typically several hours).

Detailed Experimental Protocol

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (1.5 eq.), and DMF to create a stirrable suspension.

-

Add 2-bromobutane (1.1 eq.) to the mixture.

-

Heat the reaction mixture to 80 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude oil by vacuum distillation or silica gel chromatography to obtain 2-sec-butoxybenzaldehyde as a liquid.[2]

Physicochemical Data for 2-sec-Butoxybenzaldehyde

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [2][3] |

| Molecular Weight | 178.23 g/mol | [2] |

| Appearance | Liquid | [2] |

| CAS Number | 22921-59-1 | [2] |

Stage 2: Synthesis of this compound via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and high functional group tolerance.[4] The process involves the reaction of the aldehyde with an ammonia source to form an imine intermediate, which is then reduced in situ to the target primary amine.

Caption: Reductive amination of 2-sec-butoxybenzaldehyde.

Rationale for Experimental Choices

-

Ammonia Source: Ammonium acetate (NH₄OAc) serves as a convenient, solid source of ammonia in situ. The acetate counter-ion can also act as a mild acid catalyst to promote imine formation.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a highly selective and mild reducing agent.[5][6] It readily reduces the protonated imine intermediate but is slow to react with the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct.[7] Its compatibility with a range of solvents and tolerance for moisture make it superior to harsher reagents like sodium borohydride for this one-pot transformation.[5][7]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for STAB-mediated reductive aminations, as they are non-protic and effectively solubilize the reactants and intermediates.[6]

Detailed Experimental Protocol

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-sec-butoxybenzaldehyde (1.0 eq.) and ammonium acetate (5-10 eq.) in anhydrous DCM or DCE.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring suspension. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with DCM (3x).

-

Combine the organic layers. To purify, wash the combined organic layers with 1M HCl. This will protonate the basic amine product, pulling it into the aqueous layer and leaving non-basic impurities behind in the organic phase.

-

Separate the layers and collect the acidic aqueous phase.

-

Cool the aqueous layer in an ice bath and basify by the slow addition of 4M NaOH until the pH is >12.

-

Extract the now-basic aqueous layer with fresh DCM (3x).

-

Combine these final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound, likely as an oil.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity. While specific experimental data is not available in the surveyed literature, the following table outlines the expected spectroscopic characteristics based on analogous structures.[8][9]

| Analysis Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons (4H), the benzylic CH₂ protons (~3.8 ppm), the sec-butoxy CH proton, and the aliphatic protons of the butyl group. A broad singlet for the NH₂ protons will also be present. |

| ¹³C NMR | Signals for the aromatic carbons (one of which is oxygen-substituted), the benzylic CH₂ carbon (~45 ppm), and the four distinct carbons of the sec-butoxy group. |

| IR Spectroscopy | Characteristic N-H stretching bands (two bands for a primary amine) around 3300-3400 cm⁻¹, C-H stretching bands, and C-O stretching for the ether linkage. |

| Mass Spec. (ESI+) | Expected [M+H]⁺ corresponding to the molecular formula C₁₁H₁₇NO. |

Safety and Handling

-

2-Bromobutane: Is a flammable liquid and an alkylating agent. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

DMF: Is a combustible liquid and can be absorbed through the skin. Use in a fume hood.

-

Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas. Handle in a dry environment and quench carefully.

-

DCM/DCE: Are volatile chlorinated solvents. All operations should be conducted within a certified chemical fume hood.

References

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

MDPI. (n.d.). 2-Hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). sec-Butylamine. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

MDPI. (n.d.). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. Retrieved from [Link]

-

PubChem. (n.d.). 2-Butoxyethylamine. Retrieved from [Link]

-

PubChem. (n.d.). Sec-Butylamine. Retrieved from [Link]

- Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.

-

ResearchGate. (2025). Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

- Google Patents. (n.d.). CN101607914A - Simple method for preparing to tert-butyl benzyl amine.

-

PMC - NIH. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Butoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzyl-2-butanamine. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Butoxybenzaldehyde | C11H14O2 | CID 250088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of (2-Sec-butoxybenzyl)amine from 2-sec-butoxybenzaldehyde

Introduction

(2-Sec-butoxybenzyl)amine is a primary amine of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a substituted benzylamine core, serves as a valuable scaffold for the synthesis of a wide range of biologically active molecules. The sec-butoxy group can enhance lipophilicity and modulate the pharmacokinetic properties of parent compounds, making it a desirable feature in the design of novel therapeutics. This guide provides a comprehensive, in-depth technical overview of a reliable synthetic route to this compound, commencing from the readily available precursor, 2-sec-butoxybenzaldehyde.

This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step synthetic protocol but also a detailed explanation of the underlying chemical principles and experimental considerations. The synthesis is presented in two main stages: the preparation of the key intermediate, 2-sec-butoxybenzaldehyde, via a Williamson ether synthesis, followed by its conversion to the target primary amine through reductive amination.

Synthetic Workflow Overview

The overall synthetic strategy for the preparation of this compound is a two-step process. The first step involves the synthesis of the precursor aldehyde, 2-sec-butoxybenzaldehyde, from salicylaldehyde and 2-bromobutane. The second, and core, step is the reductive amination of this aldehyde to the desired primary amine.

Part 1: Synthesis of the Precursor, 2-sec-butoxybenzaldehyde

The initial step in our synthetic route is the preparation of 2-sec-butoxybenzaldehyde. This is efficiently achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2] In this reaction, the phenolic hydroxyl group of salicylaldehyde is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-bromobutane in an SN2 reaction.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Salicylaldehyde

-

2-Bromobutane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone (200 mL).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add 2-bromobutane (1.2 eq.) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-sec-butoxybenzaldehyde.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Moles (mol) | Mass (g) or Volume (mL) |

| Salicylaldehyde | 122.12 | 1.0 | 0.1 | 12.21 g |

| 2-Bromobutane | 137.02 | 1.2 | 0.12 | 16.44 g (approx. 13.5 mL) |

| Potassium Carbonate | 138.21 | 1.5 | 0.15 | 20.73 g |

| 2-sec-butoxybenzaldehyde | 178.23 | - | - | Theoretical Yield: 17.82 g |

Characterization of 2-sec-butoxybenzaldehyde

The successful synthesis of 2-sec-butoxybenzaldehyde can be confirmed through standard spectroscopic techniques.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

-

δ 10.5 (s, 1H, CHO)

-

δ 7.8 (dd, J=7.5, 1.5 Hz, 1H, Ar-H)

-

δ 7.5 (ddd, J=8.0, 7.5, 1.5 Hz, 1H, Ar-H)

-

δ 7.0 (t, J=7.5 Hz, 1H, Ar-H)

-

δ 6.9 (d, J=8.0 Hz, 1H, Ar-H)

-

δ 4.4 (sextet, J=6.0 Hz, 1H, O-CH)

-

δ 1.7 (m, 2H, CH₂)

-

δ 1.3 (d, J=6.0 Hz, 3H, CH₃)

-

δ 1.0 (t, J=7.5 Hz, 3H, CH₃)

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

-

δ 190.0 (C=O)

-

δ 161.0 (C-O)

-

δ 135.5 (Ar-CH)

-

δ 128.5 (Ar-C)

-

δ 128.0 (Ar-CH)

-

δ 121.0 (Ar-CH)

-

δ 112.5 (Ar-CH)

-

δ 77.0 (O-CH)

-

δ 29.0 (CH₂)

-

δ 19.0 (CH₃)

-

δ 9.5 (CH₃)

Predicted IR Spectrum (liquid film, cm⁻¹):

-

2965 (C-H stretch, alkyl)

-

2875 (C-H stretch, alkyl)

-

2770 (C-H stretch, aldehyde)

-

1685 (C=O stretch, aldehyde)

-

1600, 1485, 1450 (C=C stretch, aromatic)

-

1240 (C-O stretch, ether)

Part 2: Reductive Amination to this compound

The core of this synthesis is the conversion of 2-sec-butoxybenzaldehyde to this compound via reductive amination. This one-pot reaction involves the initial formation of an imine intermediate by the reaction of the aldehyde with ammonia, followed by the in-situ reduction of the imine to the corresponding primary amine.[3][4] Sodium borohydride is a suitable and commonly used reducing agent for this transformation due to its selectivity and ease of handling.[5][6]

Mechanism of Reductive Amination

The reaction proceeds in two key stages:

-

Imine Formation: The nitrogen atom of ammonia, being nucleophilic, attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfers and the elimination of a water molecule to form an imine intermediate.

-

Reduction: The imine is then reduced by a hydride source, in this case, sodium borohydride. The hydride attacks the electrophilic carbon of the C=N double bond, and subsequent workup yields the primary amine.

Experimental Protocol: Reductive Amination

Materials:

-

2-sec-butoxybenzaldehyde

-

Ammonia solution (e.g., 28-30% in water)

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-sec-butoxybenzaldehyde (1.0 eq.) in methanol (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia solution (e.g., 10 eq.).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours to ensure imine formation.

-

Cool the reaction mixture back to 0 °C.

-

Slowly and portion-wise, add sodium borohydride (1.5 eq.) to the stirred solution. Be cautious as hydrogen gas evolution may occur.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours.

-

Quench the reaction by the slow addition of water (50 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Moles (mol) | Mass (g) or Volume (mL) |

| 2-sec-butoxybenzaldehyde | 178.23 | 1.0 | 0.05 | 8.91 g |

| Aqueous Ammonia (28%) | 17.03 (as NH₃) | ~10 | ~0.5 | ~30 mL |

| Sodium Borohydride | 37.83 | 1.5 | 0.075 | 2.84 g |

| This compound | 179.27 | - | - | Theoretical Yield: 8.96 g |

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

-

δ 7.2-7.0 (m, 2H, Ar-H)

-

δ 6.9-6.8 (m, 2H, Ar-H)

-

δ 4.3 (sextet, J=6.0 Hz, 1H, O-CH)

-

δ 3.8 (s, 2H, N-CH₂)

-

δ 1.7 (m, 2H, CH₂)

-

δ 1.6 (br s, 2H, NH₂)

-

δ 1.3 (d, J=6.0 Hz, 3H, CH₃)

-

δ 1.0 (t, J=7.5 Hz, 3H, CH₃)

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

-

δ 156.0 (C-O)

-

δ 130.0 (Ar-C)

-

δ 128.5 (Ar-CH)

-

δ 127.0 (Ar-CH)

-

δ 120.5 (Ar-CH)

-

δ 111.0 (Ar-CH)

-

δ 76.0 (O-CH)

-

δ 43.0 (N-CH₂)

-

δ 29.5 (CH₂)

-

δ 19.5 (CH₃)

-

δ 9.5 (CH₃)

Predicted IR Spectrum (liquid film, cm⁻¹):

-

3370, 3290 (N-H stretch, primary amine)[7]

-

3060, 3020 (C-H stretch, aromatic)

-

2960, 2870 (C-H stretch, alkyl)

-

1600, 1490, 1450 (C=C stretch, aromatic)

-

1580 (N-H bend, primary amine)

-

1235 (C-O stretch, ether)

-

1050 (C-N stretch)

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis of this compound from readily available starting materials. The initial Williamson ether synthesis provides the key aldehyde intermediate, 2-sec-butoxybenzaldehyde, which is then converted to the target primary amine via a one-pot reductive amination. The provided experimental protocols and characterization data serve as a comprehensive resource for researchers in the field of organic and medicinal chemistry. The methodologies described are scalable and utilize common laboratory reagents and techniques, making this synthetic route accessible for a wide range of research applications.

References

- Hartmann, C., & Klinman, J. P. (1991). Spectroscopic detection of chemical intermediates in the reaction of para-substituted benzylamines with bovine serum amine oxidase. Biochemistry, 30(18), 4605–4611.

- BenchChem. (2025). A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes.

- Vosooghi, M., & Driver, T. G. (2012). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.

- Williamson Ether Synthesis. (n.d.). In Williamson Ether Synthesis.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Royal Society of Chemistry. (n.d.). Synthesis of chiral cyclohexanol derived benzylamines, applications for enantiodiscrimination of optically active analytes by NMR spectroscopy. Retrieved from New Journal of Chemistry (RSC Publishing).

- ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. TABLE 2. Reaction of Aliphatic Amines (2b-d) with DBnC (1) in the Presence of Bu4PBr (3b) a.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Sec-Butoxybenzaldehyde. Retrieved from [Link]

- BenchChem. (2025). spectroscopic comparison of substituted Benzalazine derivatives.

-

Chem-Station Int. Ed. (2014). Borch Reductive Amination. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- International Journal of ChemTech Research. (2014). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O.

- Journal of the Iranian Chemical Society. (2007).

- BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis Using 3-Bromo-1-chlorobutane.

-

PubChem. (n.d.). 4-Butoxybenzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- Journal of Chemical Health Risks. (2014). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Retrieved from [Link]

- Elsevier. (2006). Basic 1H- and 13C-NMR Spectroscopy.

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 4-Acetylbenzaldehyde.

- ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. | Download Table.

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Data of 4-Acetylbenzaldehyde and Its Derivatives.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. One moment, please... [chemistrysteps.com]

- 3. rsc.org [rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data for (2-Sec-butoxybenzyl)amine: A Comprehensive Technical Guide

Introduction

(2-Sec-butoxybenzyl)amine is a primary amine featuring a benzyl structure ortho-substituted with a sec-butoxy group. As a substituted phenethylamine derivative, it holds potential interest for researchers in medicinal chemistry and drug development, where precise structural elucidation is paramount for understanding its biological activity and for quality control. This technical guide provides a detailed analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations herein are grounded in fundamental spectroscopic principles and data from analogous molecular structures, offering a robust framework for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound offer a detailed map of its atomic connectivity and chemical environment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm and are based on analyses of similar structures such as sec-butylbenzene and benzylamine.[1][2]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-7 | ~7.20-7.30 | m | - | 4H |

| H-6 | ~6.85-6.95 | m | - | |

| H-5 | ~6.85-6.95 | m | - | |

| H-4 | ~7.20-7.30 | m | - | |

| H-3 | ~7.20-7.30 | m | - | |

| H-1' | ~4.30-4.40 | sextet | ~6.0 | 1H |

| H-2' (diastereotopic) | ~1.60-1.75 | m | - | 2H |

| H-3' | ~1.25-1.35 | d | ~6.0 | 3H |

| H-4' | ~0.90-1.00 | t | ~7.5 | 3H |

| -NH₂ | ~1.50 (broad) | s | - | 2H |

Causality Behind Predicted ¹H NMR Assignments:

-

Aromatic Protons (H-3 to H-6): The protons on the benzene ring are expected to appear in the aromatic region (δ 6.5-8.0 ppm). The electron-donating sec-butoxy group at the ortho position will cause a slight upfield shift of the aromatic protons compared to unsubstituted benzene. The ortho and para protons (H-3, H-5, and H-6) will be more shielded than the meta proton (H-4). Due to the complex coupling patterns in a substituted benzene ring, these protons are predicted to appear as a multiplet.

-

Benzylic Protons (H-7): The methylene protons adjacent to the aromatic ring and the amine group are expected to be deshielded and appear around 3.8-4.0 ppm.

-

Sec-butoxy Protons (H-1' to H-4'):

-

The methine proton (H-1') attached to the oxygen is the most deshielded of the aliphatic protons, appearing as a sextet due to coupling with the adjacent methyl and methylene groups.

-

The methylene protons (H-2') are diastereotopic due to the adjacent chiral center (C-1') and are expected to appear as a complex multiplet.

-

The methyl protons (H-3') will appear as a doublet due to coupling with the methine proton (H-1').

-

The terminal methyl protons (H-4') will appear as a triplet due to coupling with the adjacent methylene protons (H-2').

-

-

Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.[3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~135-140 |

| C-2 | ~155-160 |

| C-3 | ~110-115 |

| C-4 | ~128-132 |

| C-5 | ~120-125 |

| C-6 | ~125-130 |

| C-7 | ~45-50 |

| C-1' | ~75-80 |

| C-2' | ~28-32 |

| C-3' | ~18-22 |

| C-4' | ~8-12 |

Causality Behind Predicted ¹³C NMR Assignments:

-

Aromatic Carbons (C-1 to C-6): The aromatic carbons will appear in the region of δ 110-160 ppm. The carbon attached to the oxygen of the sec-butoxy group (C-2) will be the most deshielded due to the electronegativity of oxygen. The ipso-carbon (C-1) bearing the benzylamine moiety will also be significantly deshielded. The other aromatic carbons will have shifts influenced by the positions of the substituents.[4][5]

-

Benzylic Carbon (C-7): This carbon, attached to the aromatic ring and the nitrogen atom, is expected to resonate around δ 45-50 ppm.

-

Sec-butoxy Carbons (C-1' to C-4'):

-

The methine carbon (C-1') bonded to oxygen will be the most deshielded among the aliphatic carbons.

-

The remaining aliphatic carbons (C-2', C-3', C-4') will appear in the upfield region of the spectrum.[4]

-

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a clean 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical spectral width: 12-15 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 220-240 ppm.

-

Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Apply baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

NMR Experimental Workflow

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the amine, aromatic, and ether functionalities.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300-3500 | Medium, two bands |

| Aromatic C-H Stretch | 3000-3100 | Medium to weak |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| Aromatic C=C Stretch | 1600-1620 and 1450-1500 | Medium, multiple bands |

| N-H Bend (scissoring) | 1590-1650 | Medium |

| C-O Stretch (ether) | 1200-1250 | Strong |

| C-N Stretch | 1020-1250 | Medium |

| Aromatic C-H Out-of-Plane Bend (ortho-disubstituted) | 735-770 | Strong |

Causality Behind Predicted IR Assignments:

-

N-H Vibrations: As a primary amine, this compound is expected to show two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.[6] A medium intensity N-H bending (scissoring) vibration is also anticipated.

-

C-H Vibrations: The spectrum will contain stretching vibrations for both aromatic and aliphatic C-H bonds. The aromatic C-H stretches appear above 3000 cm⁻¹, while the stronger aliphatic C-H stretches from the sec-butoxy group are found below 3000 cm⁻¹.

-

Aromatic C=C and C-H Bending: The presence of the benzene ring will give rise to characteristic C=C stretching bands in the 1450-1620 cm⁻¹ region. A strong out-of-plane C-H bending band between 735-770 cm⁻¹ is indicative of ortho-disubstitution.[7]

-

C-O and C-N Stretches: A strong absorption band corresponding to the C-O stretching of the aryl alkyl ether is expected in the 1200-1250 cm⁻¹ region. The C-N stretching vibration will likely appear in the 1020-1250 cm⁻¹ range.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR Experimental Workflow

Caption: Workflow for FTIR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data

The predicted electron ionization (EI) mass spectrum of this compound is expected to show the following key fragments:

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 193 | [C₁₂H₁₉NO]⁺• | Molecular Ion (M⁺•) |

| 136 | [C₈H₈O]⁺• | Loss of C₄H₉• (butyl radical) from the sec-butoxy group |

| 106 | [C₇H₈N]⁺ | Benzylic cleavage with loss of the sec-butoxy group |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the benzyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 57 | [C₄H₉]⁺ | Sec-butyl cation |

Causality Behind Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (m/z 193): The molecular ion peak is expected to be observed, although its intensity may vary.

-

Alpha-Cleavage: The most characteristic fragmentation for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), which would lead to the loss of the sec-butoxy-substituted phenyl ring, however, cleavage of the benzylic C-N bond is also common.[8][9][10]

-

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen is a very favorable process, leading to a stable benzyl cation or a substituted iminium ion. The formation of the ion at m/z 106 is a result of the loss of the sec-butoxy group.

-

Tropylium Ion (m/z 91): The benzyl cation readily rearranges to the highly stable tropylium ion, which is often a prominent peak in the mass spectra of benzyl compounds.

-

Ether Fragmentation: Cleavage of the C-O bond in the ether linkage can also occur. Loss of a butyl radical (C₄H₉•) would result in a fragment at m/z 136.

-

Alkyl Fragmentation: The sec-butyl group can fragment to give a characteristic peak at m/z 57.

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing a volatile compound like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS System:

-

Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

GC Column: Use a standard nonpolar or moderately polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 300).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the fragmentation pattern to confirm the structure.

-

GC-MS Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with the underlying principles and experimental protocols, serves as a valuable resource for researchers involved in the synthesis, purification, and analysis of this compound. The provided workflows and data tables offer a practical framework for confirming the identity and purity of this compound in a laboratory setting.

References

- bmse000725 Sec-butylbenzene at BMRB. (n.d.). Retrieved from the Biological Magnetic Resonance Bank.

- SEC-BUTYLBENZENE(135-98-8) 13C NMR spectrum. (n.d.). ChemicalBook.

- SEC-BUTYLBENZENE(135-98-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195–204.

- Butoxybenzene(1126-79-0) 13C NMR spectrum. (n.d.). ChemicalBook.

- Sec-butylbenzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2006). Journal of Mass Spectrometry, 41(9), 1195-204.

- Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.).

- Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2006). Journal of the American Society for Mass Spectrometry, 17(12), 1695-1705.

- Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts.

- NMR Predictor. (n.d.). Chemaxon Docs.

- Chemical shifts. (n.d.).

- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs.

- The values for proton and C-13 chemical shifts given below are typical approxim

- A guide to 13c nmr chemical shift values. (n.d.).

- Butoxybenzene(1126-79-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 282.

- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.

- Predict 13C NMR spectra. (n.d.). Cheminfo.org.

- An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (n.d.). Stevens Institute of Technology.

- Benzylamine. (n.d.). NIST WebBook.

- Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl... (n.d.).

- Dibenzylamine. (n.d.). NIST WebBook.

- IR Spectrum: Arom

- and Rh(ii)

Sources

- 1. bmse000725 Sec-butylbenzene at BMRB [bmrb.io]

- 2. SEC-BUTYLBENZENE(135-98-8) 1H NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. SEC-BUTYLBENZENE(135-98-8) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. IR Spectrum: Aromatics [quimicaorganica.org]

- 8. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2-Sec-butoxybenzyl)amine: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Sec-butoxybenzyl)amine is a primary amine featuring a benzyl core substituted with a sec-butoxy group at the ortho position. This unique structural arrangement, combining a reactive benzylic amine with a sterically demanding and electron-donating alkoxy group, imparts a distinct profile of chemical properties and reactivity. Understanding these characteristics is crucial for its application in organic synthesis, particularly as an intermediate in the development of novel pharmaceutical agents and other specialty chemicals. The interplay between the nucleophilic amine and the ortho-substituted aromatic ring governs its behavior in chemical transformations. This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and spectroscopic signature of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₇NO | Based on the chemical structure. |

| Molecular Weight | 179.26 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Similar to other benzylamines and alkoxy-substituted aromatics.[1] |

| Odor | Amine-like, potentially fishy or ammoniacal | Characteristic of many primary amines.[2] |

| Boiling Point | Estimated > 200 °C | Higher than benzylamine (185 °C) due to increased molecular weight and the sec-butoxy group. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water. | The hydrophobic benzyl and sec-butyl groups dominate, though the amine can form hydrogen bonds with water. |

| Basicity (pKa of conjugate acid) | Estimated 9.0 - 9.5 | Similar to benzylamine (pKa of conjugate acid ~9.3). The ortho-sec-butoxy group may slightly influence basicity due to electronic and steric effects. |

Spectroscopic Signature

The structural features of this compound can be confirmed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy

-

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.[3][4][5]

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the sec-butoxy and methylene groups will be observed just below 3000 cm⁻¹.

-

N-H Bending: A characteristic scissoring absorption for the -NH₂ group is expected between 1550 and 1650 cm⁻¹.[3]

-

C-N Stretching: Aliphatic C-N stretching is typically found in the 1000-1250 cm⁻¹ range.[3]

-

C-O Stretching: A strong absorption corresponding to the aryl alkyl ether C-O stretch is expected around 1200-1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

-NH₂ Protons: A broad singlet, typically in the range of 1.5-3.5 ppm, the chemical shift of which is dependent on concentration and solvent.[6] This signal will disappear upon D₂O exchange.[3][5][6]

-

Aromatic Protons: Four protons on the benzene ring, appearing as a complex multiplet pattern in the aromatic region (~6.8-7.3 ppm).

-

Benzylic Protons (-CH₂-NH₂): A singlet around 3.8-4.0 ppm.

-

sec-Butoxy Protons:

-

A methine proton (-O-CH-) appearing as a multiplet.

-

Two methylene protons (-CH₂-) appearing as a multiplet.

-

Two methyl groups (-CH₃), likely appearing as a triplet and a doublet.

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm). The carbon bearing the sec-butoxy group will be significantly downfield.

-

Benzylic Carbon (-CH₂-NH₂): A signal around 45-50 ppm.

-

sec-Butoxy Carbons: Four distinct signals for the methine, methylene, and two methyl carbons, typically in the range of 10-75 ppm.

-

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 179.

-

Fragmentation: A prominent peak would be expected from the loss of the sec-butyl group or the entire sec-butoxy group. Another key fragmentation pathway would be the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium cation. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the predicted molecular weight of 179.[4]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the primary amine functionality, the aromatic ring, and the influence of the ortho-sec-butoxy substituent.

Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group both basic and nucleophilic.

-

Salt Formation: As a base, it readily reacts with acids to form the corresponding ammonium salts.[7] This property is often utilized for purification or to improve water solubility.

-

N-Alkylation: The primary amine can be alkylated with alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium salts.[8][9][10][11] The steric hindrance from the ortho-sec-butoxy group may slow the rate of subsequent alkylations, potentially allowing for better control over mono-alkylation compared to unhindered benzylamines.

-

N-Acylation: this compound will react readily with acid chlorides or anhydrides in the presence of a base to form stable amide derivatives.[1][9][12] This is a common strategy for protecting the amine group or for synthesizing more complex molecules.

-

Reaction with Aldehydes and Ketones: It can undergo condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines via reductive amination.[9][10]

Reactions on the Aromatic Ring

The sec-butoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution due to the electron-donating resonance effect of the oxygen atom. The aminomethyl group is also an ortho-, para-director, but it is typically protonated under the acidic conditions of many electrophilic aromatic substitution reactions, becoming a deactivating, meta-directing ammonium group. The interplay of these two groups will dictate the regioselectivity of such reactions.

-

Nitration: Nitration of the aromatic ring is expected to occur primarily at the positions ortho and para to the sec-butoxy group.[7] The directing effect of the powerful activating sec-butoxy group will likely dominate.

-

Halogenation: Similar to nitration, halogenation will be directed by the sec-butoxy group.

-

Friedel-Crafts Reactions: The amine group is generally incompatible with Friedel-Crafts reactions as it coordinates with the Lewis acid catalyst. Protection of the amine, for example as an amide, would be necessary before attempting these transformations.

Influence of the Sec-Butoxy Group

The sec-butoxy group is a bulky substituent.[13] This steric hindrance can influence the reactivity of the adjacent benzylic amine. For instance, it may slow down reactions involving the amine group, which could be advantageous in controlling selectivity. It also influences the conformational preferences of the molecule, which can be a significant factor in its interaction with biological targets in drug development.

Proposed Synthesis

A plausible synthetic route to this compound would likely start from a commercially available ortho-substituted phenol.

Sources

- 1. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 2. sec-Butylamine - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fiveable.me [fiveable.me]

An In-depth Technical Guide to (2-Sec-butoxybenzyl)amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified research professionals. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a trained chemist.

Executive Summary

(2-Sec-butoxybenzyl)amine is a primary benzylamine derivative characterized by a sec-butoxy group at the ortho position of the benzene ring. As of the latest review, a specific CAS Registry Number has not been assigned to this compound, suggesting its status as a novel or specialized chemical entity. This guide provides a comprehensive technical overview, including a proposed, scientifically-grounded synthetic pathway, detailed analytical characterization protocols, and an expert analysis of its potential applications in medicinal chemistry and drug development. The methodologies described are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility for researchers exploring this and related molecules.

Introduction and Scientific Context

Benzylamine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of alkoxy substituents on the aromatic ring profoundly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding interactions. The specific placement of a sterically hindered sec-butoxy group at the ortho position, as in this compound, is anticipated to introduce unique conformational constraints and metabolic profiles.

While a dedicated CAS number for this compound is not publicly available, its structural analogues, such as 2-methoxybenzylamine (CAS 6850-57-3), are well-documented.[1][2][3][4] The synthesis and properties of various 2,6-disubstituted benzylamine derivatives have been explored as inhibitors of copper amine oxidases, highlighting the therapeutic potential of this compound class.[5] This guide will, therefore, leverage established chemical principles and data from analogous structures to provide a robust framework for the synthesis and evaluation of the title compound.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached via a two-step sequence starting from the commercially available precursor, 2-hydroxybenzonitrile. This pathway involves an initial etherification followed by the reduction of the nitrile group.

Step 1: Williamson Ether Synthesis to form 2-(sec-butoxy)benzonitrile

The first step is the O-alkylation of 2-hydroxybenzonitrile with a suitable sec-butyl electrophile, a classic Williamson ether synthesis.[6][7][8]

-

Causality of Experimental Choices:

-

Starting Material: 2-hydroxybenzonitrile is chosen for its commercial availability and the nitrile group's stability under basic etherification conditions, which can then be readily converted to the required aminomethyl group.

-

Alkylating Agent: 2-Bromobutane is a suitable source of the sec-butyl group. While secondary halides can be prone to elimination reactions, the use of a polar aprotic solvent and a moderately strong base at controlled temperatures favors the desired SN2 substitution pathway.[6][8]

-

Base and Solvent: Potassium carbonate (K2CO3) is a convenient and effective base for deprotonating the phenolic hydroxyl group.[9] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, as it effectively solvates the potassium cation without solvating the phenoxide nucleophile, thereby enhancing its reactivity.

-

Detailed Protocol:

-

To a stirred solution of 2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Add 2-bromobutane (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(sec-butoxy)benzonitrile.

Step 2: Reduction of Nitrile to Primary Amine

The second step involves the reduction of the nitrile functionality to the primary benzylamine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent well-suited for this transformation.[10][11][12][13]

-

Causality of Experimental Choices:

-

Reducing Agent: LiAlH4 is a potent hydride donor capable of reducing nitriles to primary amines.[10][12] Unlike milder reagents like sodium borohydride, which are generally ineffective for nitrile reduction, LiAlH4 ensures a complete conversion.[13]

-

Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent as it is inert to LiAlH4 and effectively solubilizes the intermediate species.

-

Workup: A careful aqueous workup is critical to quench the excess LiAlH4 and hydrolyze the aluminum-amine complexes to liberate the final product.

-

Detailed Protocol:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-(sec-butoxy)benzonitrile (1.0 eq) in anhydrous THF to the LiAlH4 suspension dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield this compound, which can be further purified by distillation or chromatography if necessary.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Analytical Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected data from standard analytical techniques, based on the known spectral properties of structural analogues like 2-methoxybenzylamine.[1][2][3][14]

| Analytical Technique | Parameter | Expected Result for this compound |

| ¹H NMR | Chemical Shift (δ) | ~ 7.2-6.8 ppm (m, 4H, Ar-H); ~ 4.3 ppm (sextet, 1H, -O-CH-); ~ 3.8 ppm (s, 2H, -CH₂-NH₂); ~ 1.6 ppm (m, 2H, -CH-CH₂-); ~ 1.5 ppm (s, 2H, -NH₂); ~ 1.2 ppm (d, 3H, -CH-CH₃); ~ 0.9 ppm (t, 3H, -CH₂-CH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~ 156 ppm (Ar-C-O); ~ 130-120 ppm (Ar-C); ~ 75 ppm (-O-CH-); ~ 45 ppm (-CH₂-NH₂); ~ 29 ppm (-CH-CH₂-); ~ 19 ppm (-CH-CH₃); ~ 10 ppm (-CH₂-CH₃) |

| Mass Spec (ESI+) | m/z | [M+H]⁺ = 180.1383 |

| FT-IR | Wavenumber (cm⁻¹) | 3300-3400 (N-H stretch); 2850-3000 (C-H stretch); 1580-1600 (C=C aromatic); 1250 (C-O stretch) |

| Purity (HPLC) | Peak Area | ≥ 95% |

Analytical Workflow Diagram

Caption: Self-validating workflow for product purification and analysis.

Reactivity, Potential Applications, and Future Directions

The this compound molecule possesses two key reactive centers: the nucleophilic primary amine and the aromatic ring, which can undergo electrophilic substitution.

-

Reactivity: The primary amine can readily participate in N-alkylation, acylation, and reductive amination reactions, making it a versatile building block for creating a library of derivatives. The ortho sec-butoxy group may exert a steric influence on these reactions and can direct electrophilic aromatic substitution to the para position.

-

Potential Applications in Drug Development:

-

GPCR Ligands: The benzylamine scaffold is common in ligands for G-protein coupled receptors. The specific alkoxy substitution pattern could be optimized to target specific receptor subtypes.

-

Enzyme Inhibition: As demonstrated by related structures, alkoxy-substituted benzylamines can act as inhibitors for enzymes like copper amine oxidases.[5] This suggests potential applications in inflammatory diseases or oncology.

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment for screening against various biological targets. The sec-butoxy group provides a vector for growing the fragment into more complex and potent molecules.

-

Logical Relationship Diagram

Caption: Relationship between structure and potential applications.

Safety and Handling

As a novel compound, a full toxicological profile for this compound is not available. However, based on its structural class (aliphatic amines), it should be handled with care.

-

General Hazards: Assumed to be corrosive and may cause severe skin burns and eye damage, similar to other benzylamines.[2][4] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential application of this compound. By leveraging established, reliable chemical transformations and analytical methods, researchers can confidently produce and validate this novel compound. Its unique structural features make it a compelling candidate for exploration in medicinal chemistry and drug discovery programs, offering new avenues for the development of targeted therapeutics.

References

- Synthesis of 2‑Alkoxy-N-protected phenethylamines via one-pot copper. Google Scholar.

-

Bertini, S., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry, 22(6), 1936-1946. [Link]

-

N-[4-(sec-Butoxy)phenyl]-N-[2-(2-phenoxyethoxy)-benzyl]amine. ChemBK. [Link]

-

2-Methoxybenzylamine. PubChem. [Link]

-

{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine. PubChem. [Link]

-

The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Supporting Information for scientific papers. The Royal Society of Chemistry. [Link]

-

sec-Butylamine. Wikipedia. [Link]

-

2-Methoxybenzylamine. NIST WebBook. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Williamson ether synthesis. ChemHelp ASAP on YouTube. [Link]

-

Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

-

Sec-Butylamine. PubChem. [Link]

-

Metal Hydride Reduction (NaBH4 and LiAlH4). Pharmaguideline. [Link]

-

How to do Williamson ether synthesis while I have tertiary amine in my compound. Quora. [Link]

- Synthesis method for 2-methoxy-4-methylbenzylamine.

-

Hydride Reduction. Chad's Prep. [Link]

-

In which cases does LiAlH4 reduce double bond between two carbon atoms?. Quora. [Link]

- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

-

Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

-

N-Benzyl-2-butanamine. PubChem. [Link]

-

N-Butylbenzylamine. PubChem. [Link]

-

Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). National Institutes of Health (NIH). [Link]

-

2-Butoxyethylamine. PubChem. [Link]

-

BENZYL(BUTYL)AMINE. Matrix Fine Chemicals. [Link]

Sources

- 1. 2-Methoxybenzylamine(6850-57-3) 1H NMR [m.chemicalbook.com]

- 2. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxybenzylamine [webbook.nist.gov]

- 4. 2-Methoxybenzylamine 98 6850-57-3 [sigmaaldrich.com]

- 5. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]

- 12. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

(2-Sec-butoxybenzyl)amine mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of (2-Sec-butoxybenzyl)amine

Executive Summary

This compound is a novel synthetic compound for which no pharmacological data has been publicly reported. As a substituted benzylamine, its structural features suggest potential activity as a modulator of monoaminergic systems, a common characteristic of many psychoactive compounds and pharmaceuticals.[1][2][3] This guide presents a putative mechanism of action for this compound based on structure-activity relationships of related molecules. More importantly, it outlines a comprehensive, multi-tiered experimental strategy designed to rigorously elucidate its true pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, providing a roadmap for the systematic investigation of novel psychoactive compounds.

Structural Analysis and Mechanistic Hypothesis

The structure of this compound consists of a benzylamine core with a sec-butoxy group substituted at the ortho (2) position of the phenyl ring. This specific arrangement of functional groups allows for several mechanistic hypotheses.

-

Monoamine Transporter Interaction: The benzylamine scaffold is a well-known pharmacophore that can interact with monoamine transporters, including those for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[4][5] The nature and position of the ring substituent can significantly influence potency and selectivity. The ortho-substituted sec-butoxy group may confer specificity for one or more of these transporters, potentially acting as a reuptake inhibitor or releasing agent.[4]

-

Receptor Agonism/Antagonism: Substituted phenethylamines and benzylamines are known to act as agonists or antagonists at various G-protein coupled receptors (GPCRs), particularly serotonin (e.g., 5-HT2A, 5-HT1A), adrenergic (e.g., α1, α2), and dopamine (e.g., D2, D3) receptors.[5][6][7] The sec-butoxy group could play a critical role in the binding affinity and functional activity at these receptors.

-

Other Potential Targets: Other plausible targets include trace amine-associated receptors (TAARs) and sigma receptors, which are known to be modulated by various psychoactive amines and are involved in a range of neurological processes.[6][8]

Putative Mechanism of Action: Based on its structural similarity to other psychoactive benzylamines, it is hypothesized that this compound is a modulator of the serotonin and/or norepinephrine systems. It may act as a selective norepinephrine reuptake inhibitor, a partial agonist at 5-HT2A receptors, or a combination thereof.

Experimental Workflow for Elucidation of Mechanism of Action

A systematic approach is required to test the proposed hypotheses and fully characterize the mechanism of action of this compound. The following experimental workflow is proposed.

Caption: A phased experimental workflow for elucidating the mechanism of action.

Phase 1: In Vitro Profiling

Objective: To determine the binding affinity of this compound for a broad range of CNS targets.

Protocol:

-

Target Panel Selection: A comprehensive panel of receptors and transporters should be selected, including but not limited to:

-

Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C

-

Dopamine Receptors: D1, D2, D3

-

Adrenergic Receptors: α1, α2, β1, β2

-

Monoamine Transporters: SERT, DAT, NET

-

Sigma Receptors: σ1, σ2

-

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant target of interest.

-

Competition Binding Assay:

-

Incubate the cell membranes with a specific radioligand for the target of interest.

-

Add increasing concentrations of this compound (e.g., from 10-10 to 10-5 M).

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the inhibitor constant (Ki) for each target using the Cheng-Prusoff equation.

Data Presentation:

| Target | Radioligand | Ki (nM) of this compound |

| SERT | [3H]Citalopram | >1000 |

| DAT | [3H]WIN 35,428 | 850 |

| NET | [3H]Nisoxetine | 50 |

| 5-HT2A | [3H]Ketanserin | 120 |

| α1-Adrenergic | [3H]Prazosin | 75 |

Table 1: Hypothetical binding affinity data for this compound.

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at high-affinity targets identified in the binding assays.

Protocol (Example: 5-HT2A Receptor - Calcium Mobilization Assay):

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye.

-

Assay Procedure:

-

Plate the cells in a microplate.

-

Add increasing concentrations of this compound.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

To determine antagonist activity, pre-incubate the cells with this compound before adding a known 5-HT2A agonist (e.g., serotonin).

-

-

Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).

Objective: To measure the inhibitory effect of this compound on monoamine transporter function.

Protocol (Example: Norepinephrine Uptake Assay):

-

Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (e.g., cortex for NET).

-

Uptake Inhibition Assay:

-

Pre-incubate synaptosomes with increasing concentrations of this compound.

-

Add [3H]Norepinephrine and incubate for a short period.

-

Terminate the uptake by rapid filtration and washing.

-

Quantify the amount of [3H]Norepinephrine taken up by the synaptosomes.

-

-

Data Analysis: Calculate the IC50 for uptake inhibition.

Phase 2: In Vivo Characterization

Objective: To assess the physiological and behavioral effects of this compound in animal models.

Protocols:

-

Locomotor Activity: To assess stimulant or sedative effects.

-

Head-Twitch Response (in rodents): A behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects.[6]

-

Forced Swim Test: To evaluate potential antidepressant-like effects.

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions.

Protocol:

-

Surgical Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., prefrontal cortex) of an anesthetized rat.

-

Sample Collection: After recovery, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

-

Drug Administration: Administer this compound systemically.

-

Neurotransmitter Analysis: Analyze the dialysate samples for levels of norepinephrine, dopamine, and serotonin using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Plot the change in neurotransmitter levels over time.

Synthesis of Findings and Proposed Signaling Pathway

Based on the hypothetical in vitro data, this compound demonstrates a primary activity as a potent norepinephrine reuptake inhibitor and a moderate antagonist at α1-adrenergic and 5-HT2A receptors.

Caption: Putative mechanism of this compound at a noradrenergic synapse.

The in vivo microdialysis results would be expected to show a significant increase in extracellular norepinephrine levels in the prefrontal cortex, consistent with NET inhibition. The behavioral studies might reveal increased locomotor activity at lower doses, with potential attenuation of some stimulant-related behaviors at higher doses due to α1-adrenergic antagonism.

Conclusion

While the precise mechanism of action of this compound remains to be determined, its chemical structure strongly suggests it is a modulator of monoaminergic systems. The proposed research program provides a rigorous and systematic framework for elucidating its pharmacological profile. The combination of in vitro binding and functional assays with in vivo behavioral and neurochemical studies will provide a comprehensive understanding of this novel compound's effects on the central nervous system. This multi-faceted approach ensures a self-validating system, where findings from one phase inform and are confirmed by the next, ultimately leading to a robust and reliable characterization of the molecule's mechanism of action.

References

-

Chiti, W., & Superbi, C. (1967). [N- and O- substituted benzylamides: synthesis and pharmacological properties]. Il Farmaco; edizione scientifica, 22(12), 1057–1068. [Link]

-

Mokgobu, T. K., Mphahane, N., & Khanye, S. D. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal, 17, e187411152303020. [Link]

-

ResearchGate. (n.d.). Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety. ResearchGate. [Link]

-

Lindhardt, A. T., Tšerkassova, K., & Skrydstrup, T. (2018). Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling. Organic Letters, 21(1), 135–139. [Link]

-

Rusterholz, D. B., Long, J. P., & Barfknecht, C. F. (1976). Inhibition of uptake of catecholamines by benzylamine derivatives. Journal of Medicinal Chemistry, 19(1), 85–88. [Link]

-

Pellegrini, M., Rotolo, M. C., Di Trana, A., & Mastrobattista, L. (2022). New psychoactive substances: a descriptive review. Biochimica Clinica, 46(4), 282-296. [Link]

-

Drug Policy Facts. (n.d.). Novel / New Psychoactive Substances (e.g. kratom, synthetic cannabinoids, synthetic cathinones). Drug Policy Facts. [Link]

-

Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Novel psychoactive substances: a descriptive review. Therapeutic Drug Monitoring, 36(4), 433–441. [Link]

-

Wikipedia. (n.d.). 25B-NBOMe. Wikipedia. [Link]

-

Oli,M. W., Pabba, S. K., Al-Abed, Y., & Sharma, K. (2024). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. Pharmaceuticals, 17(1), 117. [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). sec-Butylamine. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). sec-Butylamine. Wikipedia. [Link]

-

Ohtaka, H., Kanazawa, H., Inagaki, M., Ito, K., Gomi, N., & Nakajima, R. (1997). Synthesis and Biological Activity of Novel 2-(alpha-alkoxyimino)benzylpyridine Derivatives as K+ Channel Openers. Chemical & Pharmaceutical Bulletin, 45(12), 1994–2003. [Link]

-

Mahmood, F., Ayub, M., Khan, S., Shah, S. A. A., Hussain, M. A., Wadood, A., ... & Khan, I. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4068. [Link]

-

Glen, R. C., Martin, G. R., Hill, A. P., Hyde, R. M., Woollard, P. M., Salmon, J. A., ... & Buckingham, M. J. (1995). M3 muscarinic acetylcholine receptor antagonists: SAR and optimization of bi-aryl amines. Bioorganic & Medicinal Chemistry Letters, 5(14), 1547–1552. [Link]

-

Bascompte-Barbera, A., Saldaña-Morales, V., Obiol-Pardo, C., Farré-Alins, V., Lillo, J., Cordomí, A., ... & Pardo, L. (2024). A bitopic agonist bound to the dopamine 3 receptor reveals a selectivity site. Nature Chemical Biology, 20(1), 77–85. [Link]

-